3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a piperidine ring, a thiazolidinone ring, and a trimethoxyphenyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiazolidinone moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original moieties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and piperidinone.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring, such as thiazolidinediones.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group, such as trimethoprim.
Uniqueness
3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer specific pharmacological properties and reactivity
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H28N2O4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)19-21(17(22)13-26-19)10-9-20-7-5-4-6-8-20/h11-12,19H,4-10,13H2,1-3H3 |
InChI Key |
WXUKFOWEGZUIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N(C(=O)CS2)CCN3CCCCC3 |
Origin of Product |
United States |
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